![molecular formula C17H17N3O B10842764 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine CAS No. 742691-87-8](/img/structure/B10842764.png)
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is an organic compound that belongs to the class of phenylimidazoles. This compound contains a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves several steps. One common synthetic route includes the reaction of 4-imidazol-1-yl-phenol with 3-bromopropylpyridine under basic conditions. The reaction typically uses a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified imidazole derivatives with altered functional groups.
Scientific Research Applications
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and forming complexes that can inhibit or activate various enzymes and receptors. This interaction can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is unique due to its specific structure and properties. Similar compounds include:
1-(4-Imidazol-1-yl-phenyl)-ethanone: Known for its antibacterial and antifungal activities.
4-(1H-Imidazol-1-yl)benzoic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2-(4-Imidazol-1-yl-phenyl)-ethanol: Studied for its potential therapeutic applications.
These compounds share the imidazole ring but differ in their functional groups and overall structure, leading to variations in their chemical and biological properties.
Properties
CAS No. |
742691-87-8 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-[3-(4-imidazol-1-ylphenoxy)propyl]pyridine |
InChI |
InChI=1S/C17H17N3O/c1-3-15(13-18-9-1)4-2-12-21-17-7-5-16(6-8-17)20-11-10-19-14-20/h1,3,5-11,13-14H,2,4,12H2 |
InChI Key |
GCRYIIOKZWQWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCOC2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


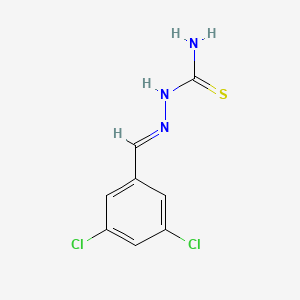
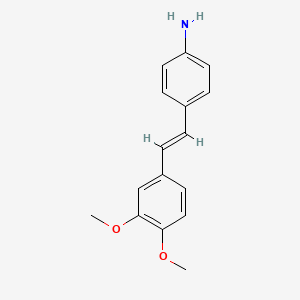
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)
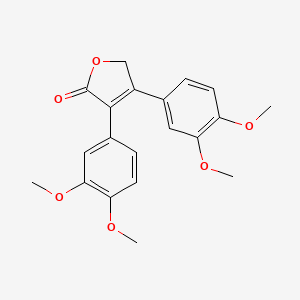
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
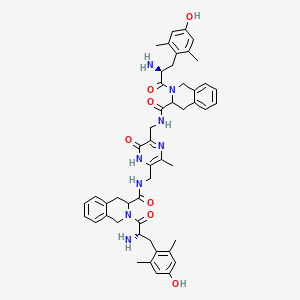
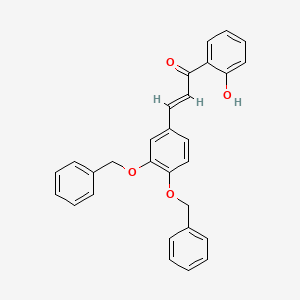
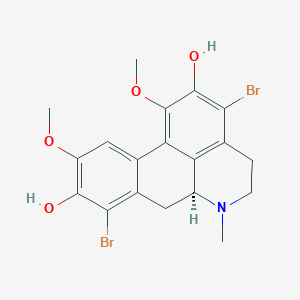
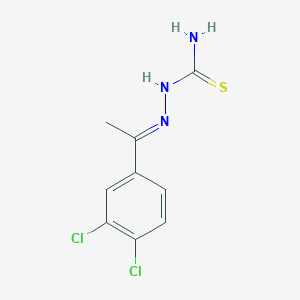
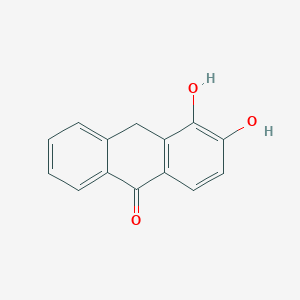
![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
